N-[4-(morpholin-4-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide
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Overview
Description
N-[4-(morpholin-4-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide is a synthetic organic compound characterized by the presence of a morpholine ring, a phenyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(morpholin-4-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide typically involves the following steps:
Formation of the phenoxyacetamide moiety: This can be achieved by reacting 4-(propan-2-yl)phenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-[4-(propan-2-yl)phenoxy]acetyl chloride.
Coupling with the morpholine derivative: The 2-[4-(propan-2-yl)phenoxy]acetyl chloride is then reacted with 4-(morpholin-4-yl)aniline in the presence of a base like pyridine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(morpholin-4-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The phenyl and morpholine rings can be oxidized under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine under reducing conditions.
Substitution: The phenyl and morpholine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid, while nucleophilic substitution can involve reagents such as sodium hydroxide or potassium cyanide.
Major Products Formed
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[4-(morpholin-4-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[4-(morpholin-4-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by inhibiting enzymes or receptors involved in disease pathways. The morpholine ring can enhance its binding affinity to certain biological targets, while the phenoxyacetamide moiety can modulate its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(morpholin-4-yl)phenyl]-2-[4-(tert-butyl)phenoxy]acetamide
- N-[4-(piperidin-4-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide
- N-[4-(morpholin-4-yl)phenyl]-2-[4-(methyl)phenoxy]acetamide
Uniqueness
N-[4-(morpholin-4-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide is unique due to the specific combination of the morpholine ring and the phenoxyacetamide moiety, which imparts distinct physicochemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-16(2)17-3-9-20(10-4-17)26-15-21(24)22-18-5-7-19(8-6-18)23-11-13-25-14-12-23/h3-10,16H,11-15H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQDKULBZHMCSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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